Cas no 1575-46-8 (3,4-Dimethyl-2(5H)-furanone)

3,4-Dimethyl-2(5H)-furanone 化学的及び物理的性質
名前と識別子
-
- 2(5H)-Furanone,3,4-dimethyl-
- 3,4-Dimethyl-2,5-dihydrofuran-2-one
- 3,4-Dimethyl-2(5H)-furanone
- 3,4-dimethyl-2H-furan-5-one
- 3,4-Dimethyl-2-butenolide
- 3,4-Dimethyl-2(5H)-furanone #
- 2,3-dimethylbut-2-enolide
- 1575-46-8
- SCHEMBL981116
- DTXSID80320672
- QHQDWCHELGHSTO-UHFFFAOYSA-N
- 2,3-Dimethyl-4-hydroxy-2-butenoic lactone
- NSC362902
- AM20080413
- 3,4-dimethyl-5H-furan-2-one
- NSC-362902
- 3,4-Dimethylfuran-2(5H)-one
-
- インチ: InChI=1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h3H2,1-2H3
- InChIKey: QHQDWCHELGHSTO-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)COC1=O
計算された属性
- せいみつぶんしりょう: 112.05244
- どういたいしつりょう: 112.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 26.3Ų
- ひょうめんでんか: 0
じっけんとくせい
- PSA: 26.3
- LogP: 0.87960
3,4-Dimethyl-2(5H)-furanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D477765-50mg |
3,4-Dimethyl-2(5H)-furanone |
1575-46-8 | 50mg |
$ 230.00 | 2023-09-07 | ||
TRC | D477765-1g |
3,4-Dimethyl-2(5H)-furanone |
1575-46-8 | 1g |
$ 1995.00 | 2023-09-07 | ||
TRC | D477765-250mg |
3,4-Dimethyl-2(5H)-furanone |
1575-46-8 | 250mg |
$ 666.00 | 2023-09-07 | ||
TRC | D477765-1000mg |
3,4-Dimethyl-2(5H)-furanone |
1575-46-8 | 1g |
$1992.00 | 2023-05-18 |
3,4-Dimethyl-2(5H)-furanone 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
3,4-Dimethyl-2(5H)-furanoneに関する追加情報
3,4-Dimethyl-2(5H)-furanone (CAS No. 1575-46-8): A Versatile Flavor and Fragrance Compound
3,4-Dimethyl-2(5H)-furanone (CAS No. 1575-46-8), also known as 3,4-dimethyl-γ-butyrolactone, is a naturally occurring and synthetically produced organic compound. This furanone derivative is widely recognized for its unique caramel-like and fruity aroma, making it a valuable ingredient in the flavor and fragrance industry. Its molecular formula, C6H8O2, and structural features contribute to its diverse applications, ranging from food additives to cosmetic formulations.
The growing demand for natural and synthetic flavor enhancers has placed compounds like 3,4-Dimethyl-2(5H)-furanone in the spotlight. Consumers are increasingly interested in clean-label products, and this compound’s ability to mimic natural flavors aligns with market trends. Searches for "natural flavor alternatives" and "sustainable fragrance ingredients" have surged, reflecting a shift toward eco-conscious choices. Researchers and manufacturers are exploring its potential in plant-based meat alternatives and vegan-friendly flavorings, addressing the rising popularity of flexitarian diets.
From a chemical perspective, 3,4-Dimethyl-2(5H)-furanone belongs to the γ-lactone family, characterized by a five-membered ring structure with an ester functional group. This configuration is responsible for its thermal stability and compatibility with high-temperature processing, such as baking and roasting applications. Its low odor threshold ensures that even trace amounts can significantly impact sensory profiles, making it a cost-effective choice for flavor modulation.
In the cosmetics industry, this compound is valued for its sweet, woody undertones, often incorporated into perfumes and body care products. Recent studies highlight its role in green chemistry, where biodegradable and non-toxic ingredients are prioritized. Keywords like "safe synthetic fragrances" and "non-irritating cosmetic additives" frequently appear in user queries, underscoring the demand for safer alternatives.
Beyond its sensory attributes, 3,4-Dimethyl-2(5H)-furanone has garnered attention in pharmaceutical research. Preliminary studies suggest its potential as a bioactive intermediate in drug synthesis, though further clinical validation is needed. The compound’s chiral centers also make it a candidate for asymmetric catalysis, a hot topic in organic chemistry forums and academic discussions.
For manufacturers, optimizing the synthesis of 3,4-Dimethyl-2(5H)-furanone remains a focus. Methods such as microwave-assisted reactions and enzymatic catalysis are being explored to improve yield and sustainability. These innovations align with the broader industry push toward energy-efficient production, a subject frequently searched by professionals in chemical engineering.
In summary, 3,4-Dimethyl-2(5H)-furanone (CAS No. 1575-46-8) is a multifaceted compound bridging flavor science, fragrance design, and industrial applications. Its adaptability to evolving consumer preferences and technological advancements ensures its relevance in a competitive market. As research continues, this furanone derivative may unlock even more innovative uses, solidifying its position as a cornerstone of modern functional chemistry.
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